Cas no 51165-07-2 (Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2)

Substance P (6-11) (H-Gln-Phe-Phe-Gly-Leu-Met-NH2) is a bioactive hexapeptide fragment derived from the C-terminal sequence of Substance P, a neuropeptide involved in pain signaling and inflammatory responses. This truncated analog retains high affinity for the neurokinin-1 (NK1) receptor while offering improved metabolic stability and selectivity compared to the full-length peptide. Its compact structure facilitates research applications in studying receptor-ligand interactions, neurogenic inflammation, and nociceptive pathways. The sequence features a C-terminal amidation, enhancing its biological activity. Suitable for in vitro and in vivo studies, Substance P (6-11) serves as a valuable tool for neuroscience and pharmacology research.
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 structure
51165-07-2 structure
Product name:Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2
CAS No:51165-07-2
MF:C36H52N8O7S
MW:740.912487030029
CID:367247
PubChem ID:122140

Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 Chemical and Physical Properties

Names and Identifiers

    • 6-11-SubstanceP
    • GLN-PHE-PHE-GLY-LEU-MET-NH2
    • Substance P (6-11)
    • SUBSTANCE P 6-11
    • [Gln6]substance P(6-11)
    • glutamyl-phenylalanyl-phenylalanyl-glycyl-leucyl-methionine amide
    • GLY-LEU-MET-NH2: GLM-NH2
    • HEXA-SUBSTANCE P
    • H-GLN-PHE-PHE-GLY-LEU-MET-NH2
    • L-Gln-L-Phe-L-Phe-Gly-L-Leu-L-Met-NH2
    • SUBSTANCE-P-(-6-11) HEXA-SUBSTANCE P
    • 51165-07-2
    • substance P(6-11)
    • HY-P3889
    • CS-0626889
    • 1-Dearginyl-2,4-deprolyl-3-delysyl-5-deglutamine-substance P
    • DTXSID20199187
    • CHEMBL281816
    • SP6-11(C-terminal)
    • SP(6-11)
    • 1-Des-arg-2,4-des-pro-3-des-lys-5-des-gln-substance P
    • Pglu sph
    • Substance P, 1-de-L-arginine-2-de-L-proline-3-de-L-lysine-4-de-L-proline-5-de-L-glutamine-
    • Substance P hexapeptide
    • Substance P, dearginyl(1)-deprolyl(2,4)-delysyl(3)-deglutamine(5)-
    • (2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide
    • Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2
    • Inchi: InChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)/t25-,26-,27-,28-,29-/m0/s1
    • InChI Key: JRJICHIAKDIPMB-ZIUUJSQJSA-N
    • SMILES: CC(C[C@H](NC(CNC([C@@H](NC([C@@H](NC([C@@H](N)CCC(N)=O)=O)CC1=CC=CC=C1)=O)CC2=CC=CC=C2)=O)=O)C(N[C@H](C(N)=O)CCSC)=O)C

Computed Properties

  • Exact Mass: 740.36800
  • Monoisotopic Mass: 740.36796720g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 28
  • Complexity: 1190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 283Ų
  • XLogP3: 0.7

Experimental Properties

  • PSA: 283.00000
  • LogP: 3.45990

Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AAPPTec
P002509-5mg
Substance P (6-11)
51165-07-2
5mg
$115.00 2024-07-19
AAPPTec
P002509-10mg
Substance P (6-11)
51165-07-2
10mg
$190.00 2024-07-19
A2B Chem LLC
AG24676-5mg
SUBSTANCE P (6-11)
51165-07-2
5mg
$236.00 2024-04-19
A2B Chem LLC
AG24676-25mg
SUBSTANCE P (6-11)
51165-07-2
25mg
$548.00 2024-04-19
A2B Chem LLC
AG24676-10mg
SUBSTANCE P (6-11)
51165-07-2
10mg
$324.00 2024-04-19
TRC
S224075-10mg
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2
51165-07-2
10mg
$ 540.00 2022-06-03
TRC
S224075-25mg
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2
51165-07-2
25mg
$ 1110.00 2022-06-03
AAPPTec
P002509-25mg
Substance P (6-11)
51165-07-2
25mg
$380.00 2024-07-19
TRC
S224075-50mg
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2
51165-07-2
50mg
$ 1775.00 2022-06-03

Additional information on Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2

Introduction to CAS No 51165-07-2 and 6-11-SubstanceP

The compound with the CAS No 51165-07-2 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, often referred to by the product name 6-11-SubstanceP, belongs to a class of molecules that exhibit unique interactions with biological systems. Understanding its properties, mechanisms of action, and potential applications is crucial for advancing research in drug development and therapeutic interventions.

In recent years, the study of 6-11-SubstanceP has been influenced by groundbreaking discoveries in the domain of neuropeptides and their role in modulating various physiological processes. Substance P, a well-known neuropeptide, has been extensively studied for its involvement in pain perception, inflammation, and neurogenic inflammation. The derivative 6-11-SubstanceP represents a modified version of this peptide, designed to enhance its specificity and efficacy while minimizing off-target effects.

The chemical structure of CAS No 51165-07-2 is characterized by its precise arrangement of amino acids and functional groups, which contribute to its unique biological activity. Advanced spectroscopic techniques and computational modeling have been employed to elucidate its molecular interactions. These studies have revealed that 6-11-SubstanceP interacts with specific receptor subtypes, leading to a more targeted therapeutic response. This has opened up new avenues for developing treatments for conditions such as chronic pain syndromes and inflammatory disorders.

One of the most compelling aspects of 6-11-SubstanceP is its potential in modulating pain pathways. Preclinical studies have demonstrated that this compound can significantly reduce neuropathic pain without causing sedation or other central nervous system side effects. This is attributed to its selective binding profile and ability to activate or inhibit specific neural circuits involved in pain processing. The findings from these studies have laid the groundwork for clinical trials aimed at evaluating the efficacy and safety of 6-11-SubstanceP in human patients.

Furthermore, the research on CAS No 51165-07-2 has implications beyond pain management. Emerging evidence suggests that this compound may have anti-inflammatory properties, making it a promising candidate for treating autoimmune diseases and chronic inflammatory conditions. The ability of 6-11-SubstanceP to modulate immune responses without triggering systemic toxicity is particularly noteworthy. This dual functionality as both an analgesic and anti-inflammatory agent positions it as a versatile therapeutic option.

The synthesis of 6-11-SubstanceP has been refined through cutting-edge chemical methodologies, ensuring high purity and yield. Techniques such as solid-phase peptide synthesis (SPPS) have been instrumental in producing this compound in sufficient quantities for both research and clinical purposes. The scalability of its synthesis is a critical factor for translating laboratory findings into viable pharmaceutical products.

In conclusion, the compound identified as CAS No 51165-07-2 under the product name 6-11-SubstanceP represents a significant advancement in the field of bioactive peptides. Its unique properties and mechanisms of action offer promising prospects for treating various medical conditions, particularly those related to pain and inflammation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in modern medicine.

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